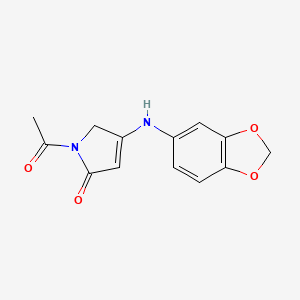![molecular formula C21H24N4O4S B11059632 N-(2,5-dimethoxyphenyl)-2-(4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B11059632.png)
N-(2,5-dimethoxyphenyl)-2-(4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2,5-DIMETHOXYPHENYL)-2-[4-OXO-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[4,5]THIENO[2,3-D][1,2,3]TRIAZIN-3(4H)-YL]ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a dimethoxyphenyl group, a hexahydrocyclooctathiophene ring, and a triazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,5-DIMETHOXYPHENYL)-2-[4-OXO-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[4,5]THIENO[2,3-D][1,2,3]TRIAZIN-3(4H)-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials might include 2,5-dimethoxybenzaldehyde, cyclooctathiophene, and triazine derivatives. Common synthetic steps could involve:
Condensation reactions: to form the core structure.
Cyclization reactions: to create the hexahydrocyclooctathiophene ring.
Amidation reactions: to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography.
Scale-up processes: to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2,5-DIMETHOXYPHENYL)-2-[4-OXO-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[4,5]THIENO[2,3-D][1,2,3]TRIAZIN-3(4H)-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Potentially converting the dimethoxyphenyl group to a quinone derivative.
Reduction: Reducing the oxo group to a hydroxyl group.
Substitution: Replacing functional groups on the phenyl or triazine rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for potential therapeutic properties.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of N1-(2,5-DIMETHOXYPHENYL)-2-[4-OXO-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[4,5]THIENO[2,3-D][1,2,3]TRIAZIN-3(4H)-YL]ACETAMIDE would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Modulating signaling pathways: Influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
N~1~-(2,5-DIMETHOXYPHENYL)-2-[4-OXO-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[4,5]THIENO[2,3-D][1,2,3]TRIAZIN-3(4H)-YL]ACETAMIDE: can be compared with other compounds featuring similar functional groups, such as:
Uniqueness
The uniqueness of N1-(2,5-DIMETHOXYPHENYL)-2-[4-OXO-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[4,5]THIENO[2,3-D][1,2,3]TRIAZIN-3(4H)-YL]ACETAMIDE lies in its combination of these functional groups, which may confer unique chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C21H24N4O4S |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(3-oxo-8-thia-4,5,6-triazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-4-yl)acetamide |
InChI |
InChI=1S/C21H24N4O4S/c1-28-13-9-10-16(29-2)15(11-13)22-18(26)12-25-21(27)19-14-7-5-3-4-6-8-17(14)30-20(19)23-24-25/h9-11H,3-8,12H2,1-2H3,(H,22,26) |
InChI Key |
ROYPDWVHUMLBDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C3=C(N=N2)SC4=C3CCCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethyl-3-(4-fluorophenyl)-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11059559.png)
![4-amino-8-(2-chloro-6-fluorophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B11059570.png)
![Propan-2-yl 3-[(carbamothioylamino)imino]butanoate](/img/structure/B11059572.png)
![6-(4-Chlorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11059577.png)
![5,7-Dimethyl-3-{[(piperidin-1-ylsulfonyl)methyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B11059578.png)
![5,5'-[(4-methylphenyl)methanediyl]bis(4-phenyl-1,3-thiazol-2(3H)-one)](/img/structure/B11059580.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)acetamide](/img/structure/B11059593.png)
![Ethanimidoyl chloride, N-[[[(1-phenylethyl)amino]carbonyl]oxy]-](/img/structure/B11059604.png)
![1-cycloheptyl-6-methyl-4-(4-nitrophenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11059610.png)
![5-bromo-N-[2-(3,4-diethoxyphenyl)ethyl]thiophene-2-sulfonamide](/img/structure/B11059611.png)

![3-hydroxy-3-[(3Z)-4-hydroxy-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11059619.png)
![11-Imino-2-(3-pyridinyl)hexahydro-2H-9A,4-(epoxymethano)cyclohepta[B]pyran-3,3,4-tricarbonitrile](/img/structure/B11059623.png)

